

Application Notes and Protocols: Ethyl 4,4-difluorocyclohexanecarboxylate as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: Ethyl 4,4-difluorocyclohexanecarboxylate

Cat. No.: B063153

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Introduction

Ethyl 4,4-difluorocyclohexanecarboxylate is a key fluorinated building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the antiretroviral drug, Maraviroc. The introduction of the gem-difluoro group onto the cyclohexyl ring imparts unique conformational constraints and electronic properties, which can enhance the pharmacological profile of the final active pharmaceutical ingredient (API). These properties include increased metabolic stability, enhanced binding affinity, and improved membrane permeability.

This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of **Ethyl 4,4-difluorocyclohexanecarboxylate** in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4,4-difluorocyclohexanecarboxylate** is presented in the table below.

Property	Value
CAS Number	178312-47-5
Molecular Formula	C ₉ H ₁₄ F ₂ O ₂
Molecular Weight	192.20 g/mol
Appearance	Colorless oil
Boiling Point	84-86 °C at 8 mmHg
Density	~1.1 g/cm ³

Applications in Pharmaceutical Synthesis

The primary application of **Ethyl 4,4-difluorocyclohexanecarboxylate** is as a precursor for the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key component of Maraviroc. Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV infection. The synthesis of Maraviroc from this intermediate involves a multi-step process, beginning with the hydrolysis of the ethyl ester.

Experimental Protocols

Synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate

This protocol outlines the synthesis of the title compound from ethyl 4-oxocyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.

Reaction Scheme:

Chemical reaction scheme showing the conversion of ethyl 4-oxocyclohexanecarboxylate to **Ethyl 4,4-difluorocyclohexanecarboxylate** using DAST.

Materials:

- Ethyl 4-oxocyclohexanecarboxylate
- Diethylaminosulfur trifluoride (DAST)

- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
- Slowly add DAST (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO_3 solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield **Ethyl 4,4-difluorocyclohexanecarboxylate** as a colorless oil.

Quantitative Data:

Parameter	Value	Reference
Yield	71%	[1]
Reactant Ratio (Ketone:DAST)	1 : 1.2	
Reaction Time	16-24 hours	
Reaction Temperature	0 °C to Room Temperature	

Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a direct precursor for amide coupling in the synthesis of Maraviroc.

Reaction Scheme:

Chemical reaction scheme showing the hydrolysis of **Ethyl 4,4-difluorocyclohexanecarboxylate** to 4,4-difluorocyclohexanecarboxylic acid using lithium hydroxide.

Materials:

- **Ethyl 4,4-difluorocyclohexanecarboxylate**
- Lithium hydroxide monohydrate ($\text{LiOH} \cdot \text{H}_2\text{O}$)
- Tetrahydrofuran (THF)

- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **Ethyl 4,4-difluorocyclohexanecarboxylate** (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
- Add lithium hydroxide monohydrate (2.0-2.5 eq) to the solution and stir vigorously at room temperature for 12-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid, which can be further purified by recrystallization if necessary.

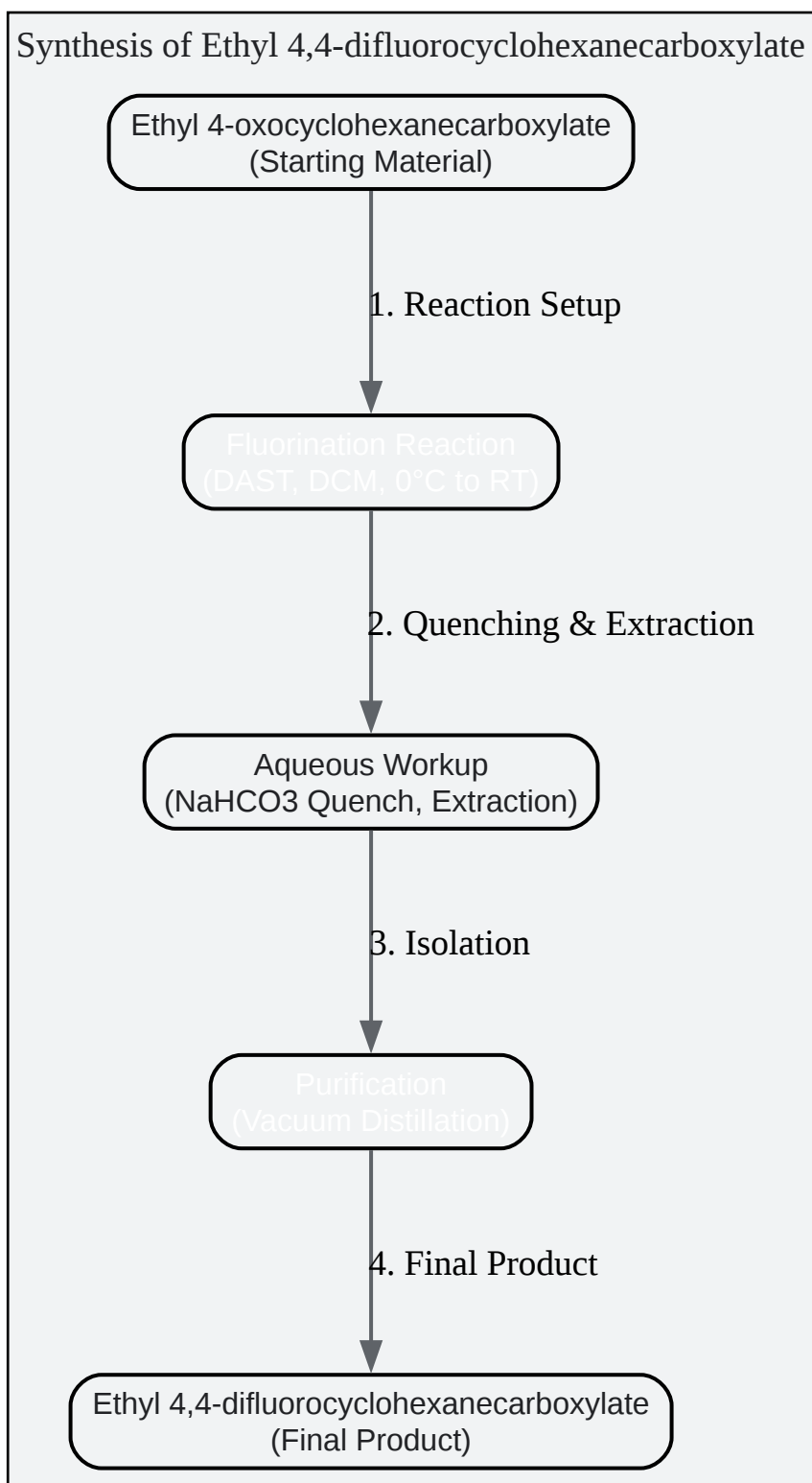
Quantitative Data:

Parameter	Value	Reference
Yield	97%	[2]
Reactant Ratio (Ester:LiOH)	1 : 2.0-2.5	
Reaction Time	12-16 hours	
Reaction Temperature	Room Temperature	

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 4,4-difluorocyclohexanecarboxylate**.

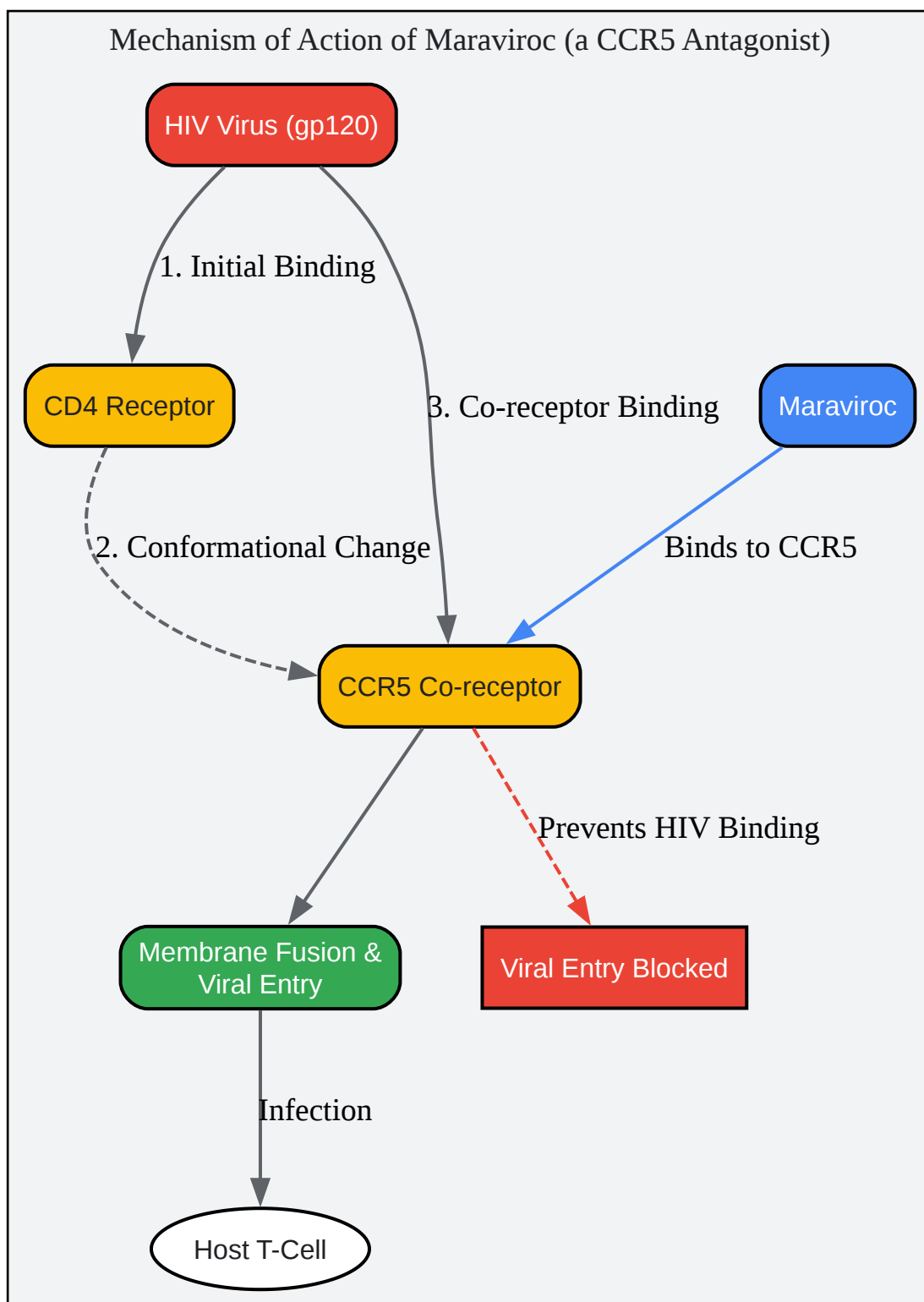


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Caption: Workflow for the synthesis of **Ethyl 4,4-difluorocyclohexanecarboxylate**.

Signaling Pathway of Maraviroc

Maraviroc, synthesized from **Ethyl 4,4-difluorocyclohexanecarboxylate**, functions by blocking the CCR5 co-receptor, thereby preventing HIV entry into host cells. The diagram below illustrates this mechanism of action.



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Caption: Signaling pathway illustrating Maraviroc's mechanism of action.

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